Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 220465-48-5
Cat. No.: VC5238080
Molecular Formula: C17H16N2O2
Molecular Weight: 280.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220465-48-5 |
|---|---|
| Molecular Formula | C17H16N2O2 |
| Molecular Weight | 280.327 |
| IUPAC Name | ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H16N2O2/c1-3-21-17(20)15-14(13-9-5-4-6-10-13)18-16-12(2)8-7-11-19(15)16/h4-11H,3H2,1-2H3 |
| Standard InChI Key | UITKHAJJPIWQTC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2N1C=CC=C2C)C3=CC=CC=C3 |
Introduction
Synthetic Pathways and Optimization
Reaction Mechanism
Table 1: Key Synthesis Parameters
Structural and Spectroscopic Characterization
X-ray crystallography (CCDC 824738) confirms the planar imidazo[1,2-a]pyridine core, with the phenyl ring at C2 and methyl group at C8 adopting equatorial orientations to minimize steric strain . The ethyl carboxylate moiety at C3 lies perpendicular to the heterocyclic plane, a conformation stabilized by resonance between the ester carbonyl and the adjacent nitrogen atom .
Spectroscopic Data
Table 2: Selected Spectral Assignments
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| C8-CH₃ | 2.42 (s) | 18.5 |
| OCH₂CH₃ | 1.21 (t), 4.30 (q) | 13.9, 60.4 |
| C3-COOEt | - | 161.0 |
| C2-Ph | 7.40–7.78 (m) | 127.5–134.4 |
Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume